4-Thiocarbothioamide thiomorpholine

Vue d'ensemble

Description

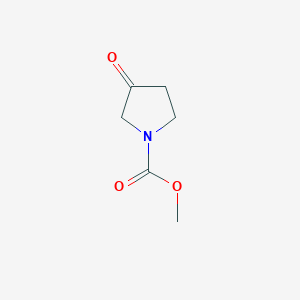

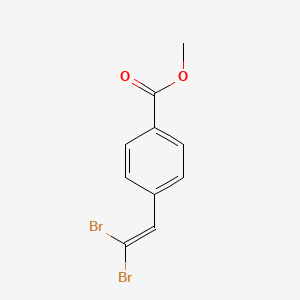

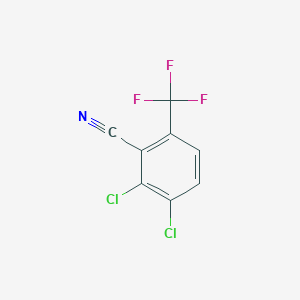

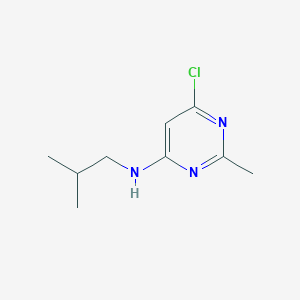

Thiomorpholine-4-carbothioamide (TMC) is a cyclic sulfide compound with a thiol group and an amide group attached to the sulfur atom. It has a molecular formula of C5H10N2S2 .

Synthesis Analysis

TMC was first synthesized in 1974 by Cordell and colleagues as part of a series of thiomorpholine derivatives. A recent study reported the synthesis of thiomorpholine via a telescoped photochemical thiol–ene/cyclization sequence in continuous flow . The key step was the photochemical thiol–ene reaction of cysteamine hydrochloride and vinyl chloride as low-cost starting materials .Molecular Structure Analysis

The molecular structure of TMC includes a six-membered thiomorpholine ring with an amide group attached to one of the sulfur atoms . The InChI string for TMC isInChI=1S/C5H10N2S2/c6-5(8)7-1-3-9-4-2-7/h1-4H2,(H2,6,8) . Chemical Reactions Analysis

The synthesis of TMC involves a photochemical thiol–ene reaction followed by base-mediated cyclization . The reaction could be conducted under highly concentrated conditions using a low amount of 9-fluorenone as the photocatalyst .Physical And Chemical Properties Analysis

TMC has a molecular weight of 162.3 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The exact mass and monoisotopic mass of TMC are both 162.02854067 g/mol . The topological polar surface area of TMC is 86.6 Ų .Applications De Recherche Scientifique

Activité antimicrobienne et antioxydante

Les dérivés de la 4-thiocarbothioamide thiomorpholine ont été trouvés pour présenter une activité antibactérienne et antifongique significative . Ces dérivés biocompatibles étaient très actifs contre les souches bactériennes et fongiques testées . De plus, certains des N-acyl-morpholine-4-carbothioamides criblés ont présenté un excellent potentiel antioxydant .

Inhibition de l'ARN

La simulation d'amarrage a fourni des informations supplémentaires sur les possibilités de leur potentiel inhibiteur contre l'ARN . Les composés 5a et 5j ont été identifiés comme le candidat principal et sélectif pour l'inhibition de l'ARN .

Conception d'agents antibactériens

Sur la base d'études in silico, il a été suggéré que les composés 5a et 5j peuvent servir de modèle structurel pour la conception d'agents antibactériens avec un meilleur potentiel inhibiteur .

Synthèse des polymères

La this compound peut être utilisée dans la synthèse de polymères . Le monomère méthacrylate d'oxyde d'éthylthiomorpholine (THOXMA) peut être polymérisé par le procédé RAFT pour obtenir des polymères bien définis .

Matériaux sensibles aux stimuli

De nouveaux polymères contenant de l'oxyde de thiomorpholine avec des LCST adaptés à différents pH ont été développés afin de concevoir des matériaux sensibles aux stimuli pour des applications biologiques .

Biocompatibilité

Des tests de cytotoxicité supplémentaires ont confirmé une biocompatibilité élevée du PTHOXMA et des tests d'hémolyse et d'agrégation ont prouvé que les polymères dérivés de l'oxyde de thiomorpholine ne provoquaient pas d'agrégation ou de lyse des globules rouges .

Safety and Hazards

TMC is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is a combustible liquid that causes severe skin burns and eye damage and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Orientations Futures

TMC has attracted attention due to its versatile properties, including its anti-cancer potential. The thiomorpholine moiety is an important structural motif that is incorporated into a variety of active pharmaceutical ingredients because of its interesting pharmacological profile, including antimalarial, antibiotic, antioxidant, or hypolipidemic activity . Therefore, future research may focus on exploring the potential applications of TMC in medicinal chemistry.

Mécanisme D'action

Target of Action

Thiomorpholine-4-carbothioamide is a derivative of thiomorpholine . It has been found to have significant activity against bacterial and fungal strains . .

Mode of Action

It is known that thiomorpholine derivatives can interact with bivalent metal ions . This interaction could potentially influence the biological activity of Thiomorpholine-4-carbothioamide.

Biochemical Pathways

Thiomorpholine and its derivatives are known to be metabolized by cytochrome P450 enzymes . These enzymes catalyze the S-oxidation of thiomorpholine, which is one of the key steps in its metabolic pathway . .

Result of Action

It has been found to exhibit significant antibacterial and antifungal activity . This suggests that Thiomorpholine-4-carbothioamide may exert its effects by inhibiting the growth of these microorganisms.

Analyse Biochimique

Biochemical Properties

Thiomorpholine-4-carbothioamide plays a significant role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, influencing their activity and function. For instance, thiomorpholine-4-carbothioamide derivatives have demonstrated antimicrobial and antioxidant properties, suggesting interactions with microbial enzymes and oxidative stress-related proteins . Additionally, docking simulations have indicated that thiomorpholine-4-carbothioamide can bind to RNA, potentially inhibiting its function .

Cellular Effects

Thiomorpholine-4-carbothioamide affects various cellular processes and functions. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, thiomorpholine-4-carbothioamide derivatives have shown cytotoxic effects on cancer cell lines, indicating their potential to modulate cell proliferation and apoptosis . These effects are likely mediated through interactions with key signaling molecules and transcription factors involved in cell cycle regulation and apoptosis pathways.

Molecular Mechanism

The molecular mechanism of action of thiomorpholine-4-carbothioamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Thiomorpholine-4-carbothioamide has been shown to inhibit RNA function by binding to its active sites, thereby preventing its proper functioning . Additionally, the compound’s antioxidant properties suggest that it can scavenge reactive oxygen species, thereby protecting cells from oxidative damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of thiomorpholine-4-carbothioamide have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that thiomorpholine-4-carbothioamide derivatives maintain their antimicrobial and antioxidant activities over extended periods, indicating good stability

Dosage Effects in Animal Models

The effects of thiomorpholine-4-carbothioamide vary with different dosages in animal models. At lower doses, the compound has shown beneficial effects such as antimicrobial and antioxidant activities . At higher doses, there may be potential toxic or adverse effects, which need to be carefully evaluated in preclinical studies. Understanding the dosage-response relationship is crucial for determining the therapeutic window and safety profile of thiomorpholine-4-carbothioamide.

Metabolic Pathways

Thiomorpholine-4-carbothioamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. For instance, thiomorpholine-4-carbothioamide dehydrogenase specifically catalyzes the reduction of imine bonds in brain substrates, indicating its role in brain metabolism . This enzyme’s activity is regulated by thyroid hormones, which act as strong reversible inhibitors .

Transport and Distribution

The transport and distribution of thiomorpholine-4-carbothioamide within cells and tissues involve specific transporters and binding proteins. Studies have shown that thiomorpholine-4-carbothioamide can be transported via thiol-mediated pathways, facilitating its accumulation in target tissues . This transport mechanism is crucial for the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

Thiomorpholine-4-carbothioamide’s subcellular localization is essential for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, thiomorpholine-4-carbothioamide derivatives have been shown to localize within the cytoplasm and mitochondria, where they exert their antioxidant and antimicrobial effects .

Propriétés

IUPAC Name |

thiomorpholine-4-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2S2/c6-5(8)7-1-3-9-4-2-7/h1-4H2,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQJOIDMZFJQNNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90501096 | |

| Record name | Thiomorpholine-4-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90501096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

72662-56-7 | |

| Record name | Thiomorpholine-4-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90501096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Phenyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1353792.png)

![6-Chloro-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1353810.png)